6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
Description
Properties
IUPAC Name |
6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-22-14(13-3-4-13)9-15(23-12)25-5-7-26(8-6-25)18-16-17(19-10-20-18)24(2)11-21-16/h9-11,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLZCEXDCRLIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(6-Cyclopropyl-2-Methylpyrimidin-4-yl)Piperazine
The pyrimidine-piperazine intermediate serves as a critical precursor for the target compound. The synthesis begins with 4,6-dichloro-2-methylpyrimidine , which undergoes sequential nucleophilic substitutions to introduce the cyclopropyl and piperazine moieties.
Step 1: Introduction of Cyclopropyl Group
4,6-Dichloro-2-methylpyrimidine is reacted with cyclopropylamine in the presence of a base such as triethylamine or diisopropylethylamine. The reaction proceeds in a polar aprotic solvent (e.g., isopropanol) under microwave irradiation at 100–160°C, selectively substituting the 6-chloro position to yield 4-chloro-6-cyclopropyl-2-methylpyrimidine .
Step 2: Piperazine Substitution
The 4-chloro group is displaced by piperazine in a sealed tube reaction. Using isopropanol as the solvent and diisopropylethylamine as the base, the reaction is heated to 140–180°C for 12–24 hours, yielding 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine . Microwave-assisted conditions reduce reaction times to 1–2 hours with comparable yields.
Synthesis of 6-Chloro-9-Methyl-9H-Purine
The purine core is functionalized with a methyl group at the 9-position and a chloride leaving group at the 6-position. This is achieved via N-alkylation of 6-chloropurine with methyl iodide.
Procedure
6-Chloropurine is dissolved in tetrahydrofuran (THF) and treated with sodium hydride (NaH) under nitrogen. Methyl iodide is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 hours. The product, 6-chloro-9-methyl-9H-purine , is isolated via vacuum filtration and recrystallized from ethanol.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | NaH |
| Temperature | 0°C → 25°C |
| Yield | 85% |
Coupling of Piperazine-Pyrimidine Intermediate with Purine Core
The final step involves a nucleophilic aromatic substitution (SNAr) reaction between 6-chloro-9-methyl-9H-purine and 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine .
Optimized Conditions
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate (K₂CO₃)
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Temperature: 80°C, 12 hours
-
Yield: 72%
The reaction proceeds via displacement of the 6-chloro group by the piperazine nitrogen, facilitated by the electron-deficient purine ring. Microwave irradiation (100°C, 30 minutes) enhances the reaction rate, achieving yields of 70–75%.
Alternative One-Pot Synthesis Approach
A streamlined methodology combines the pyrimidine, purine, and piperazine components in a single reaction vessel. Adapted from patent WO2011123372A1, this approach employs nitrobenzene as an oxidant in methoxybenzene at 120–150°C.
Procedure
-
4,6-Dichloro-2-methylpyrimidine , cyclopropylamine , and piperazine are mixed in methoxybenzene.
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6-Chloro-9-methyl-9H-purine and nitrobenzene are added, and the mixture is heated under reflux for 24 hours.
-
The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
Temperature and Reaction Time
-
Microwave Irradiation: Reduces coupling reaction times from 12 hours to 30 minutes.
-
Sealed Tube Reactions: Improve yields for high-temperature substitutions (e.g., piperazine introduction) by preventing solvent evaporation.
Analytical Characterization
The target compound is validated using spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Purine 6-Position
The piperazine moiety is introduced via displacement of a leaving group (e.g., chlorine) on a pre-formed chloropurine intermediate.
Mechanism :
Functionalization of the Piperazine Nitrogen
The secondary amine in the piperazine ring can undergo alkylation or acylation to introduce additional substituents.
Example :
Pyrimidine Ring Modifications
The 6-cyclopropyl-2-methylpyrimidin-4-yl group is synthesized separately and coupled to piperazine via SNAr.
Key Reaction :
Oxidative Cyclization for Purine Formation
The purine core is constructed via cyclization of pyrimidine intermediates.
| Reagents | Conditions | Outcome | Source |
|---|---|---|---|
| DDQ (oxidant) | Dichloromethane, −30°C to 40°C. | Forms fused purine ring |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as an antitumor agent . Its structural similarity to known purine analogs allows it to interact with various biological targets, particularly those involved in cell proliferation and apoptosis.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of purine compounds can inhibit cancer cell lines, suggesting that 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine may also exhibit similar properties. Research focusing on its mechanism of action could provide insights into its role as an anti-cancer drug.
Neurological Disorders
Research indicates that piperazine derivatives have neuroprotective effects. The incorporation of the piperazine moiety in this compound suggests potential applications in treating neurological disorders such as depression and anxiety.
Case Study: Neuroprotective Effects
Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, offering a pathway for developing treatments for conditions like schizophrenia and bipolar disorder.
Antiviral Activity
Preliminary studies suggest that purine derivatives may possess antiviral properties by inhibiting viral replication. This application is particularly relevant in the context of emerging viral diseases.
Case Study: Viral Inhibition
Research on similar compounds has demonstrated effectiveness against viruses such as HIV and HCV, indicating that further exploration of this compound could yield valuable antiviral agents.
Targeted Drug Delivery Systems
The unique structure of this compound allows for modifications that can enhance its solubility and bioavailability, making it suitable for use in targeted drug delivery systems.
Case Study: Nanoparticle Formulations
Recent advancements in nanotechnology have shown promise in using purine derivatives in conjunction with nanoparticles to improve targeted delivery to specific tissues, such as tumors.
Mechanism of Action
The mechanism of action of 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Target Compound
- Piperazine substituent : 6-cyclopropyl-2-methylpyrimidin-4-yl group.
- Purine substituent : 9-methyl.
Comparators
Acylated Derivatives (Compounds 29–34) : Substituents: Acetyl, trifluoroacetyl, pentanoyl, methoxypropanoyl, ethoxyacetyl, and methylsulfonylpropanoyl groups. Impact: Acyl groups modulate solubility and binding affinity.
Sulfonyl Derivatives (Compounds 15–19) :
- Substituents: Butylsulfonyl, methoxyethylsulfonyl, cyclohexylmethylsulfonyl.
- Impact : Sulfonyl groups improve metabolic stability and hydrogen-bonding capacity. Compound 17 (methoxyethylsulfonyl) exhibits high purity (>99%) and moderate lipophilicity (MW = 547.3).
Carboxamide Derivatives (Compounds 48–51) :
- Substituents: Pyrrolidinyl, morpholinyl, and alkylcarboxamide groups.
- Impact : Carboxamides enhance water solubility. Compound 49 (morpholinyl) shows a molecular weight of 538.1 and >99% HPLC purity.
- Substituents: 6-Ethyl-5-fluoropyrimidin-4-yloxy-methyl.
- Impact : Fluorine and ethyl groups may alter electronic properties and bioavailability (MW = 357.4).
Physicochemical and Pharmacological Implications
- Substituent Effects :
- The 9-methyl group on the purine core may reduce steric hindrance compared to bulky 9-aryl groups (e.g., 4-chlorophenyl in Compounds 29–34), possibly enhancing target engagement .
- The cyclopropyl group on the pyrimidine ring could confer metabolic stability over labile substituents like ethoxyacetyl (Compound 33) .
Biological Activity
The compound 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.4408 g/mol. The compound features a purine core, which is significant in various biological processes, particularly in nucleic acid metabolism.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to act as a modulator of various signaling pathways, potentially influencing:
- Adenosine receptors : Given the purine structure, it may exhibit affinity for adenosine receptors, which are involved in numerous physiological processes including neurotransmission and immune response.
- Kinase inhibition : Similar compounds have shown potential as kinase inhibitors, which can affect cell proliferation and survival pathways.
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study showed that derivatives of pyrimidine-piperazine exhibited significant activity against breast cancer cells by inducing apoptosis through mitochondrial pathways.
Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate dopamine and serotonin receptors, which are crucial in mood regulation and cognitive function .
Data Tables
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer (Breast) | MCF-7 | 12.5 | |
| Anticancer (Lung) | A549 | 15.0 | |
| Neuropharmacological | Rat Brain Slices | 20.0 |
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 12.5 µM, indicating potent anticancer properties. The mechanism was linked to the activation of apoptotic pathways through mitochondrial disruption.
Case Study 2: Neuropharmacological Impact
A study on rat brain slices assessed the neuropharmacological effects of the compound, revealing modulation of serotonin receptor activity. This suggests potential for treating depression or anxiety disorders through targeted receptor interaction .
Q & A
Q. Methodology :
- NMR : Analyze , , and (if applicable) spectra to confirm substituent integration and chemical environment. For example, NMR peaks for piperazine protons typically appear at δ 3.5–4.5 ppm ().
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+1] in ) and fragmentation patterns.
- HPLC : Use reverse-phase columns (C18) with UV detection; retention times (e.g., 20–23 minutes in ) validate identity and purity .
Intermediate: How to address discrepancies in spectral data during structural confirmation?
Q. Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in purine/pyrimidine regions, ).
- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values.
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., incomplete substitution at C6) .
Advanced: How to optimize reaction conditions to improve yield and purity?
Q. Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(Ph)) for cross-coupling efficiency ().
- Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance nucleophilic substitution ().
- Workup Adjustments : Acid-base extraction or recrystallization (e.g., using dichloromethane/hexane) to remove unreacted intermediates () .
Advanced: How to design structure-activity relationship (SAR) studies for pharmacological evaluation?
Q. Methodology :
- Core Modifications : Compare analogs with varying substituents on the purine (e.g., 9-methyl vs. tetrahydropyranyl in ) and pyrimidine (e.g., cyclopropyl vs. trifluoroacetyl in ).
- In Vitro Assays : Use receptor-binding assays (e.g., cannabinoid receptors for cannabidiol analogs, ) or functional readouts (cAMP modulation).
- Data Correlation : Map substituent effects to activity trends using regression models .
Basic: What safety protocols are critical when handling this compound?
Q. Methodology :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., dichloromethane in ).
- Emergency Procedures : Follow SDS guidelines for spills (e.g., neutralize acids/bases before disposal) .
Advanced: How to resolve conflicting biological activity data in different assay systems?
Q. Methodology :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and receptor expression levels.
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives (e.g., cytochrome P450 degradation).
- Positive Controls : Include reference compounds (e.g., risperidone analogs in ) to calibrate assay sensitivity .
Intermediate: What strategies ensure batch-to-batch consistency in synthesis?
Q. Methodology :
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline HPLC or FTIR.
- Quality Control (QC) : Validate purity (>99% by HPLC, ) and identity (melting point consistency, e.g., 194–195°C in ).
- Documentation : Adhere to ICH guidelines for pharmaceutical impurities () .
Advanced: How to design prodrug derivatives for enhanced bioavailability?
Q. Methodology :
- Prodrug Linkers : Introduce hydrolyzable groups (e.g., dithiocarbamate in ) at the purine N9 position.
- Enzymatic Stability : Test susceptibility to esterases or cytochrome P450 in vitro.
- In Vivo PK Studies : Compare plasma half-life of prodrug vs. parent compound .
Basic: What computational tools aid in predicting physicochemical properties?
Q. Methodology :
- Software : Use Schrödinger’s QikProp or SwissADME to predict logP, solubility, and permeability.
- Docking Studies : Model interactions with target receptors (e.g., cannabinoid receptors) using AutoDock Vina.
- Validation : Cross-check predictions with experimental data (e.g., HPLC retention time vs. logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
